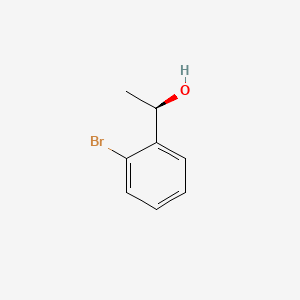

(R)-1-(2-bromophenyl)ethanol

Description

Structure

3D Structure

Propriétés

IUPAC Name |

(1R)-1-(2-bromophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO/c1-6(10)7-4-2-3-5-8(7)9/h2-6,10H,1H3/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZLZSFZSPIUINR-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10370544 | |

| Record name | (R)-1-(2-bromophenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76116-20-6 | |

| Record name | (R)-1-(2-bromophenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-(+)-2-Bromo-α-methylbenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for R 1 2 Bromophenyl Ethanol

Asymmetric Synthesis Strategies

The core strategy for synthesizing (R)-1-(2-bromophenyl)ethanol revolves around the enantioselective reduction of the carbonyl group in 2'-bromoacetophenone (B1265738). This approach utilizes chiral catalysts to control the stereochemical outcome of the reduction, favoring the formation of the (R)-alcohol over its (S)-enantiomer.

Enantioselective Reduction of Prochiral Ketones to this compound

The most prevalent and effective method for producing this compound is the enantioselective reduction of its corresponding prochiral ketone, 2'-bromoacetophenone. This transformation can be accomplished through several catalytic methodologies, including hydrogenation, metal-catalyzed transfer hydrogenation, organocatalysis, hydrosilylation, and borane-mediated reductions. Each method employs a distinct type of chiral catalyst and reaction conditions to achieve high yields and enantiomeric excess (e.e.).

Catalytic asymmetric hydrogenation involves the use of molecular hydrogen (H₂) as the reductant in the presence of a chiral transition metal complex. While rhodium and iridium complexes are used, ruthenium-based catalysts are particularly prominent for the reduction of aryl ketones. These reactions are typically performed under hydrogen pressure and often require a base as a co-catalyst. The choice of the chiral ligand coordinated to the metal center is critical for achieving high enantioselectivity.

Asymmetric transfer hydrogenation (ATH) is a widely employed alternative to catalytic hydrogenation, utilizing hydrogen donor molecules like isopropanol (B130326) or formic acid instead of gaseous H₂. Ruthenium complexes, particularly those with N-tosyl-1,2-diphenylethylenediamine (TsDPEN) ligands, are highly effective for this transformation. researchgate.netrsc.orgnih.govresearchgate.net These reactions are known for their operational simplicity and high efficiency.

For instance, the reduction of 2-bromoacetophenone (B140003) using an oxo-tethered N-sulfonyldiamine-ruthenium complex with a formic acid/potassium formate (B1220265) system has been shown to produce the corresponding halohydrin in 98% yield. In another example, the ATH of α-bromoacetophenone using a different ruthenium catalyst in a water/dichloromethane mixture proceeded with a 94% enantiomeric excess. However, some ruthenium catalysts have shown poor performance; a [RuCl₂{PPh₂(OEt)}{(R,R)-Ph-pybox}] catalyst yielded less than 23% conversion and low enantioselectivity for 2-bromoacetophenone.

Iridium catalysts, often featuring chiral P,N ligands, are also utilized for the asymmetric hydrogenation of various substrates. chemscene.com While highly effective for many unfunctionalized olefins, their specific application for the direct reduction of 2'-bromoacetophenone to achieve the (R)-alcohol requires careful selection of the ligand and conditions to ensure high enantioselectivity.

| Catalyst System | H-Source | Solvent | Yield (%) | e.e. (%) | Configuration |

| Oxo-tethered Ru(II)-N-sulfonyldiamine | HCOOH/HCO₂K | EtOAc/H₂O | 98 | N/A | N/A |

| Ru(II)/TsDPEN complex | HCOOH/Et₃N | CH₂Cl₂/H₂O | N/A | 94 | N/A |

| [RuCl₂{PPh₂(OEt)}{(R,R)-Ph-pybox}] | i-PrOH | i-PrOH | <23 | <45 | N/A |

Organocatalysis utilizes small, metal-free organic molecules to catalyze asymmetric transformations. nih.gov While methods like chiral phosphoric acids and thiourea (B124793) derivatives have been developed for the reduction of various ketones, specific documented examples for the highly enantioselective reduction of 2'-bromoacetophenone to this compound are less common compared to metal-based systems. The development in this area often focuses on transfer hydrogenation mechanisms, where a hydride donor, such as a Hantzsch ester, is used in conjunction with a chiral Brønsted acid. The principle relies on the formation of a chiral complex that shields one face of the ketone, directing the hydride attack to the other face to induce enantioselectivity.

Asymmetric hydrosilylation offers another pathway for the reduction of prochiral ketones. This two-step process involves the addition of a hydrosilane (containing a Si-H bond) across the carbonyl group, catalyzed by a chiral transition metal complex, followed by hydrolysis to yield the chiral alcohol. A variety of transition metals, including rhodium, iridium, iron, and copper, have been used with chiral ligands to catalyze this reaction for aryl ketones. doi.orgacs.org The effectiveness and enantioselectivity of the reaction are highly dependent on the choice of the metal, the chiral ligand, and the silane (B1218182) used. While a general and powerful method for ketone reduction, specific high-yield, high-enantioselectivity examples for the synthesis of this compound via this route require specific investigation and optimization.

The enantioselective reduction of ketones using borane (B79455) (BH₃) as the stoichiometric reductant, mediated by a chiral catalyst, is a cornerstone of asymmetric synthesis. biomedpharmajournal.org The most renowned method is the Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst derived from a chiral amino alcohol, such as (S)-diphenylprolinol. organic-chemistry.orgwikipedia.orgmagritek.com

The catalyst coordinates with borane, which in turn coordinates to the ketone's carbonyl oxygen. This ternary complex arranges itself to minimize steric hindrance, exposing one face of the carbonyl to intramolecular hydride delivery from the borane, thereby ensuring high enantioselectivity. This method has proven highly effective for a wide range of ketones, including α-haloketones. Reports have shown that the reduction of ω-bromoacetophenone can achieve enantiomeric excesses greater than 96%. rjpbcs.com The predictable stereochemical outcome and high degree of enantiocontrol make the CBS reduction a reliable and frequently used method for preparing chiral alcohols like this compound.

| Catalyst System | Reductant | Yield | e.e. (%) | Configuration |

| (S)-Diphenylprolinol-derived oxazaborolidine | Borane (BH₃) | High | >96 | (R) |

Hydrosilylation Reactions

Biocatalytic Approaches to this compound Synthesis

Biocatalysis offers a green and efficient route to this compound, leveraging the inherent selectivity of biological systems. This section explores the various biocatalytic strategies employed for this specific transformation.

Enzymatic Bioreduction of 2-Bromoacetophenone

The core of the biocatalytic synthesis of this compound lies in the enzymatic reduction of 2-bromoacetophenone. This is primarily achieved through the action of specific oxidoreductases or within whole-cell systems that contain these enzymes.

Alcohol dehydrogenases (ADHs) and ketoreductases (KREDs) are key enzymes in the asymmetric reduction of ketones. mdpi.comrsc.org These enzymes, often dependent on cofactors like NADPH or NADH, facilitate the transfer of a hydride to the carbonyl group of 2-bromoacetophenone, leading to the formation of the chiral alcohol. The stereochemical outcome of the reaction, whether the (R)- or (S)-enantiomer is produced, is determined by the specific enzyme used. For instance, ADHs from Rhodococcus ruber and Lactobacillus kefir have been shown to be effective in producing (R)-alcohols. mdpi.com The use of engineered KREDs has also been reported for the reduction of 2-bromoacetophenone, achieving high enantiomeric excess. rsc.org

A study on the bioreduction of various acetophenone (B1666503) derivatives demonstrated the utility of ADHs from different sources. While not always specific to the 2-bromo isomer, these studies highlight the broad applicability of these enzymes. For example, ADHs from Ralstonia species (RasADH) and Rhodococcus ruber (ADH-A) have been successfully used in the synthesis of other (R)-aryl alcohols. researchgate.netnih.gov

Whole-cell biotransformation offers a practical and cost-effective approach by utilizing intact microorganisms or plant cells, which contain the necessary enzymes and cofactor regeneration systems.

Aspergillus niger : Strains of Aspergillus niger have been investigated for the production of (R)-1-(4-bromophenyl)-ethanol, demonstrating the potential of this fungal species in the bioreduction of bromo-substituted acetophenones. rwth-aachen.deresearchgate.net While direct data for the 2-bromo isomer is limited, a study on the marine fungus Aspergillus sydowii showed the biotransformation of α-bromoacetophenone to the corresponding alcohol, albeit with the formation of byproducts. mdpi.comgoogle.comoregonstate.edu

Daucus carota root : Carrot root is a readily available and inexpensive biocatalyst for the enantioselective reduction of prochiral ketones. nih.gov It contains active ketoreductases that can catalyze the reduction of various acetophenones. researchgate.netrsc.org Studies have shown that the bioreduction of bromo-substituted acetophenones using carrot root can lead to optically enriched alcohols. nih.gov For instance, the reduction of 4'-bromoacetophenone (B126571) yielded the corresponding alcohol with high enantiomeric excess. nih.gov

Rhodotorula rubra : The yeast Rhodotorula rubra has proven to be a highly effective biocatalyst for the synthesis of (R)-halohydrins. nih.gov A study using Rhodotorula rubra KCh 82 demonstrated the effective and enantioselective reduction of ten different 2-halogenated acetophenone derivatives to their corresponding (R)-alcohols. nih.gov In the case of 2-bromo-4'-methoxyacetophenone, the (R)-alcohol was obtained with a 96% enantiomeric excess. nih.gov Another study highlighted the use of Rhodotorula mucilaginosa for the reduction of 1-(2-bromophenyl)ethanone. mdpi.com

| Biocatalyst | Substrate | Product | Conversion (%) | Enantiomeric Excess (ee, %) | Configuration | Reference |

|---|---|---|---|---|---|---|

| Rhodotorula rubra KCh 82 | 2-bromo-4'-methoxyacetophenone | (R)-2-bromo-1-(4'-methoxyphenyl)ethanol | >99 | 96 | R | nih.gov |

| Rhodotorula rubra KCh 82 | 2-bromo-4'-bromophenyl)-ethan-1-ol | (R)-(−)-2-Bromo-1-(4'-bromophenyl)-ethan-1-ol | >99 | 99 | R | nih.gov |

| Aspergillus niger EBK-9 | 1-(4-Bromophenyl)-ethanone | (R)-1-(4-Bromophenyl)-ethanol | 100 | >99 | R | rwth-aachen.de |

| Daucus carota root | 4'-bromoacetophenone | (S)-1-(4-bromophenyl)ethanol | 50 | >98 | S | nih.gov |

The efficiency and selectivity of biocatalytic reductions are highly dependent on the reaction conditions. Optimization of parameters such as pH, temperature, and the use of co-solvents is crucial for maximizing the yield and enantiomeric excess of this compound.

For the reduction of 1-(2-bromophenyl)ethanone by Rhodotorula mucilaginosa, the optimal pH was found to be 7.0. mdpi.com The thermal stability of the immobilized cells was significantly improved compared to free cells, retaining activity over a broader temperature range. mdpi.com In another study, the reduction of 4-bromoacetophenone using Aspergillus niger showed the highest enantiomeric excess (99.9%) and conversion (94.7%) at pH 7. rsc.org

Co-solvents are often added to the reaction mixture to improve the solubility of hydrophobic substrates like 2-bromoacetophenone. A study on the bioreduction of acetophenones by Talaromyces sp. H4 found that ethanol (B145695) was the best co-solvent, leading to high conversion and enantiomeric excess. mdpi.com

| Biocatalyst | Substrate | Parameter Optimized | Optimal Value | Result | Reference |

|---|---|---|---|---|---|

| Rhodotorula mucilaginosa | 1-(2-bromophenyl)ethanone | pH | 7.0 | - | mdpi.com |

| Aspergillus niger | 1-(4-bromophenyl)-ethanone | pH | 7.0 | 99.9% ee, 94.7% conversion | rsc.org |

| Talaromyces sp. H4 | Acetophenone | Temperature | 26 °C | 99.9% conversion, 87.6% ee | mdpi.com |

| Talaromyces sp. H4 | Acetophenone | Co-solvent | Ethanol | High conversion and ee | mdpi.com |

Mass transfer limitations can significantly hinder the efficiency of biocatalytic reactions, especially with poorly water-soluble substrates. Various strategies have been developed to overcome this issue.

The use of surfactants like Tween 20 has been shown to enhance the bioreduction of acetophenones. In a study using Daucus carota root, the addition of Tween 20 improved the conversion rate in the reduction of 4'-bromoacetophenone. nih.gov The enantioselectivity in the reduction of ω-bromoacetophenones by Rhodotorula rubra was also enhanced by the addition of sodium lauryl sulphate. rsc.org

L-carnitine , in combination with trehalose, has been used to create a deep eutectic solvent (DES) that improves the permeability of the cell membrane and enhances the mass transfer rate in the bioreduction of 2-chloro-1-(2,4-dichlorophenyl)ethanone. researchgate.net DESs, such as those based on choline (B1196258) chloride and glycerol, have been shown to be excellent media for ADH-catalyzed reductions, leading to higher conversion and enantioselectivity. mdpi.comnih.gov

Optimization of Biocatalytic Reaction Conditions (pH, temperature, co-solvents)

Enzyme Immobilization Techniques for Improved Biocatalyst Performance

Immobilization of enzymes or whole cells onto a solid support offers several advantages, including enhanced stability, easier separation from the reaction mixture, and the potential for continuous operation and reuse. researchgate.net

Various materials and methods have been explored for the immobilization of ADHs and KREDs. Polyvinyl alcohol (PVA) has been used as a support for ADH, resulting in a biocatalyst with improved thermal stability and reusability. nih.gov In one study, an immobilized ADH on a PVA fibrous carrier shifted the optimal reaction pH and retained 60% of its original activity after eight cycles. nih.gov Ketoreductases have been immobilized on various supports, including resins and nanoparticles, for use in both batch and continuous flow reactors. google.commdpi.com

Asymmetric Synthesis via Chiral Ligand-Controlled Reactions

In this approach, a chiral ligand coordinates to a metal center to form a chiral catalyst. This catalyst then interacts with the substrate in a way that favors the formation of one enantiomer over the other. The chirality of the ligand creates a chiral environment around the metal's active site, leading to high enantioselectivity. taltech.ee

C2-symmetric chiral ligands are particularly effective in asymmetric catalysis due to their well-defined and rigid structures, which can lead to high levels of stereodifferentiation. taltech.ee These ligands, when complexed with a metal, create a chiral pocket that can efficiently transfer chirality to the product. taltech.eenih.gov For example, C2-symmetric N-heterocyclic carbene (NHC) palladium complexes have been used as catalysts for the enantioselective arylation of arylaldehydes with arylboronic acids. researchgate.net Similarly, chiral bis(oxazoline) ligands are widely used in asymmetric catalysis. acs.org The synthesis of C2-symmetric chiral cyclooctadiene (COD) ligands has been achieved through a double allylic C–H functionalization, yielding ligands with high enantiomeric excess. acs.org

Kinetic Resolution of Racemic 1-(2-bromophenyl)ethanol (B1266410)

Kinetic resolution is a process used to separate a racemic mixture by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or reagent. One enantiomer reacts faster, leaving the unreacted substrate enriched in the slower-reacting enantiomer. wiley.comnih.gov

Enzymatic kinetic resolution (EKR) is a widely used method for obtaining enantiopure alcohols due to the high enantioselectivity and mild reaction conditions of enzymes. nih.govthieme-connect.deresearchgate.net Lipases, particularly Candida antarctica lipase (B570770) B (CAL-B), are frequently employed for the transesterification of racemic alcohols. nih.govresearchgate.net

In a typical EKR of racemic 1-(2-bromophenyl)ethanol, the lipase selectively acylates one enantiomer at a much faster rate than the other. For example, using vinyl acetate (B1210297) as an acyl donor, CAL-B can catalyze the acetylation of the (R)-enantiomer, leaving the (S)-enantiomer as the unreacted alcohol. This process can lead to high enantiomeric excesses for both the resulting ester and the remaining alcohol. nih.gov Studies have shown that lipases from Pseudomonas cepacia and Pseudomonas fluorescens are also effective biocatalysts for the kinetic resolution of similar substrates, achieving high enantiomeric ratios and excellent enantiomeric excesses. nih.gov The efficiency of the resolution is often dependent on the solvent, acyl donor, and temperature. scielo.br

Chemical Kinetic Resolution Methods

Chemical kinetic resolution (KR) is a widely used technique for separating enantiomers from a racemic mixture. The principle of this method lies in the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. One enantiomer reacts faster, converting it into a new product, while the slower-reacting enantiomer remains largely unreacted. By stopping the reaction at an optimal point (typically around 50% conversion), the unreacted starting material can be recovered in high enantiomeric excess.

A notable application of this method for producing this compound is through oxidative kinetic resolution (OKR). This approach involves the enantioselective oxidation of one alcohol enantiomer to its corresponding ketone, leaving the other alcohol enantiomer enriched. Research has demonstrated the effectiveness of chiral Manganese(III)-salen complexes as catalysts for this transformation. wiley.comthieme-connect.de

In a specific study, the oxidative kinetic resolution of racemic (±)-1-(2-bromophenyl)ethanol was investigated using various chiral Mn(III) salen catalysts. wiley.com The use of catalyst 5a , which features a tert-butyl group at the 5-position of the salicylaldehyde (B1680747) ligand, in the presence of N-bromosuccinimide (NBS) as the oxidant, yielded the best results. wiley.com This system achieved a 64% conversion, leaving the unreacted alcohol with an enantiomeric excess (ee) of 99%. wiley.com In contrast, a similar catalyst without this substituent (5b ) resulted in lower enantioselectivity (85% ee) and conversion (61%). wiley.com The mechanism of such reactions is believed to involve the formation of a high-valent manganese intermediate that facilitates the enantioselective oxidation. nih.gov

Another approach to oxidative kinetic resolution involves biocatalytic systems, such as the laccase/TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxyl) system. nih.govuniovi.es Laccases are multi-copper oxidases that can oxidize substrates in the presence of a chemical mediator like TEMPO. uniovi.es This system is known for the selective oxidation of alcohols to their corresponding carbonyl compounds and can be applied in kinetic resolutions. nih.gov

| Catalyst | Key Feature | Oxidant | Conversion (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| Catalyst 5a | 5-tert-butyl substituent | NBS | 64 | 99 |

| Catalyst 5b | Unsubstituted ligand | NBS | 61 | 85 |

Dynamic Kinetic Resolution (DKR) Strategies

Dynamic kinetic resolution (DKR) is an advanced resolution technique that overcomes the 50% theoretical yield limit of standard kinetic resolution. acs.org In a DKR process, the kinetic resolution is coupled with an in situ racemization of the slower-reacting enantiomer. nih.gov This continuous racemization ensures that the substrate pool for the selective reaction is constantly replenished, theoretically allowing for the complete conversion of the racemate into a single, enantiomerically pure product. acs.org

A successful DKR requires the careful compatibility of the resolution catalyst (often an enzyme) and the racemization catalyst (often a metal complex). nih.gov The racemization process must be fast enough relative to the resolution step to prevent depletion of the reactive enantiomer. mdpi.com Chemoenzymatic DKR, which combines a highly selective enzyme for the resolution step and a robust metal catalyst for the racemization, has become a powerful tool for the synthesis of enantiopure alcohols and amines. nih.gov

While specific studies detailing the direct dynamic kinetic resolution of racemic 1-(2-bromophenyl)ethanol are not extensively documented in the surveyed literature, related chemoenzymatic transformations highlight the potential of this strategy. For instance, ω-transaminase (ω-TA) biocatalysts have been successfully used to produce enantiomerically pure 1-(2-bromophenyl)ethan-1-amine. researchgate.net This synthesis implies an orthogonal pathway for installing chirality, often involving a DKR of an intermediate ketone or the direct resolution of the amine, which itself can be derived from the racemic alcohol. Such processes demonstrate the applicability of DKR principles to substrates with the 1-(2-bromophenyl) structural motif. researchgate.net

Diastereomeric Crystallization for Enantiomeric Enrichment

Diastereomeric crystallization is a classical and powerful method for resolving racemic mixtures. libretexts.org Unlike enantiomers, which have identical physical properties, diastereomers possess different physical characteristics, including solubility. libretexts.org This difference is the basis for their separation.

The process involves reacting the racemic mixture, in this case, (±)-1-(2-bromophenyl)ethanol, with a single enantiomer of a chiral resolving agent. libretexts.org For alcohols, chiral carboxylic acids are commonly used as resolving agents. thieme-connect.de This reaction produces a mixture of two diastereomeric esters. Due to their different physical properties, one diastereomer can often be selectively crystallized from a suitable solvent, while the other remains in the solution.

Once the diastereomers are separated by filtration, the chiral resolving agent is cleaved from the separated diastereomer, typically through hydrolysis, to yield the desired enantiomerically enriched alcohol. libretexts.org The success of this method depends on several factors, including the choice of the resolving agent and the crystallization solvent, which influence the difference in solubility between the diastereomeric pair. tcichemicals.com

A related and more advanced technique is the crystallization-induced asymmetric transformation (CIAT). In this process, the formation of diastereomers is reversible under the crystallization conditions. As one diastereomer crystallizes out of solution due to lower solubility, the equilibrium in the solution shifts to form more of that diastereomer, potentially converting the entire initial racemic mixture into a single crystalline diastereomer. sci-hub.seubc.ca

While diastereomeric crystallization is a fundamental and widely applicable technique for chiral resolution, a specific, detailed application for the enantiomeric enrichment of this compound was not identified in the surveyed research literature.

Advanced Characterization and Absolute Configuration Determination

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are indispensable for elucidating the molecular architecture of (R)-1-(2-bromophenyl)ethanol. Each method offers unique insights into the compound's structural features.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules.

¹H NMR: The proton NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) exhibits characteristic signals that confirm its structure. rsc.org A doublet for the methyl protons (CH₃) typically appears around 1.51 ppm. rsc.org The methine proton (CH) adjacent to the hydroxyl group presents as a quartet around 5.26 ppm, with its multiplicity arising from coupling to the methyl protons. rsc.org The aromatic protons show complex multiplets in the range of 7.15 to 7.62 ppm. rsc.org The hydroxyl proton (OH) often appears as a broad singlet, in this case around 2.10 ppm. rsc.org

¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. For this compound, the methyl carbon signal is observed at approximately 23.60 ppm. rsc.org The carbon bearing the hydroxyl group (C-OH) resonates around 69.18 ppm. rsc.org The carbon atom attached to the bromine (C-Br) is found at about 121.71 ppm, and the other aromatic carbons appear in the region of 126.67 to 144.64 ppm. rsc.orgoregonstate.edu

2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can further confirm assignments by showing correlations between coupled protons (COSY) and between protons and their directly attached carbons (HSQC).

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| -CH₃ | 1.51 | d | 23.60 |

| -CH(OH) | 5.26 | q | 69.18 |

| -OH | 2.10 | s | - |

| Aromatic-H | 7.15-7.62 | m | 126.67-144.64 |

| Aromatic-C-Br | - | - | 121.71 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows a characteristic broad absorption band for the hydroxyl (O-H) group stretch in the region of 3355-3387 cm⁻¹. rsc.org The C-O stretching vibration is typically observed around 1048-1079 cm⁻¹. rsc.org Additionally, absorptions corresponding to the aromatic C-H and C=C bonds, as well as the C-Br stretch, are present. rsc.org

| Functional Group | Absorption Range (cm⁻¹) | Reference |

|---|---|---|

| O-H (alcohol) | 3355-3387 | rsc.org |

| C-O (alcohol) | 1048-1079 | rsc.org |

| Aromatic C-H | ~3069 | rsc.org |

| Aromatic C=C | ~1474, 1437 | rsc.org |

| C-Br | ~754 | rsc.org |

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound. The molecular ion peak ([M]⁺) for this compound would be observed at m/z 200 and 202, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio. nih.govnih.gov Common fragmentation patterns for alcohols include the loss of a water molecule (dehydration) and alpha-cleavage (breaking the bond adjacent to the oxygen-bearing carbon). libretexts.org

Chiroptical techniques are essential for determining the absolute configuration of chiral molecules. Circular dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light. jos.ac.cn For a specific enantiomer like this compound, the CD spectrum will show characteristic positive or negative Cotton effects at specific wavelengths, which can be compared to theoretical calculations or data from related compounds to assign the absolute configuration. jos.ac.cndiva-portal.org Optical Rotatory Dispersion (ORD) measures the change in optical rotation with wavelength and provides complementary information to CD for stereochemical analysis. A study reported an optical rotation value of [α]²⁰D +54.3 (c 1.0, CHCl₃) for this compound. rsc.org

Mass Spectrometry (MS)

Chromatographic Techniques for Enantiomeric Purity Assessment

Chromatographic methods are crucial for separating enantiomers and determining the enantiomeric purity of a sample.

Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for separating enantiomers and quantifying the enantiomeric excess (ee) of a chiral compound. This is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers. For the analysis of this compound, a common CSP is a Chiralcel OD-H column. rsc.org Using a mobile phase of isopropanol (B130326) and hexane (B92381) (e.g., a 2:98 ratio), the two enantiomers can be separated, with each exhibiting a distinct retention time. rsc.org In one reported method, the (R)-enantiomer had a retention time of 15.25 minutes, while the (S)-enantiomer eluted at 16.3 minutes, allowing for accurate determination of the enantiomeric excess. rsc.org

| Parameter | Condition | Reference |

|---|---|---|

| Column | Chiralcel OD-H | rsc.org |

| Mobile Phase | isopropanol/hexane (2:98) | rsc.org |

| Flow Rate | 1.0 mL/min | rsc.org |

| Detection | 220 nm | rsc.org |

| Retention Time (R)-enantiomer | 15.25 min | rsc.org |

| Retention Time (S)-enantiomer | 16.3 min | rsc.org |

Chiral Gas Chromatography (GC)

Chiral Gas Chromatography (GC) is a powerful technique for separating enantiomers and determining the enantiomeric excess (ee) of chiral compounds. This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.

For the analysis of 1-(2-bromophenyl)ethanol, a Chirasil-DEX CB column is frequently employed. nih.gov In a typical analysis, the racemic mixture of 1-(2-bromophenyl)ethanol is injected into the GC system. Under isothermal conditions at 150°C, the two enantiomers are separated, with the retention time for the starting material (ketone) being approximately 5.21 minutes, the (R)-enantiomer at 11.79 minutes, and the (S)-enantiomer at 14.48 minutes. nih.gov Another method using a chiral β-DEX™120 column also successfully separates the enantiomers, providing a means to quantify the enantiomeric excess. rsc.org

The application of (S)-(−)-1-(2-bromophenyl)ethanol as a chiral derivatizing agent itself highlights the importance of this compound in stereochemical analysis. acs.org It can be reacted with other chiral molecules, such as diols, to form diastereomers that are then separable by standard achiral GC, allowing for the determination of the absolute configuration of the analyte. acs.org

Table 1: Chiral GC Parameters for 1-(2-bromophenyl)ethanol Analysis

| Parameter | Value | Reference |

| Column | Chirasil-DEX CB | nih.gov |

| Temperature | 150°C (isothermal) | nih.gov |

| Retention Time (Ketone) | 5.21 min | nih.gov |

| Retention Time (R)-enantiomer | 11.79 min | nih.gov |

| Retention Time (S)-enantiomer | 14.48 min | nih.gov |

| Column | Chiral β-DEXTM120 | rsc.org |

| Column Temperature | 130 °C | rsc.org |

Thin-Layer Chromatography (TLC) in Absolute Configuration Determination

Thin-Layer Chromatography (TLC) is a cost-effective and accessible technique that can be qualitatively and, in some cases, quantitatively used for the determination of absolute configuration, particularly through methods like the Competing Enantioselective Conversion (CEC) method. rsc.orgescholarship.org While TLC itself does not directly separate enantiomers, it can be used to monitor the progress of enantioselective reactions. rsc.orgrsc.org

In the context of the CEC method, an enantioenriched sample of a secondary alcohol is subjected to two parallel reactions with an anhydride (B1165640) in the presence of each enantiomer of a chiral catalyst, such as homobenzotetramisole (HBTM). rsc.orgescholarship.org The reaction progress is monitored by TLC. rsc.orgrsc.org The enantiomer of the catalyst that is "matched" with the alcohol will exhibit a faster reaction rate, which can be visually assessed by the intensity of the spots on the TLC plate. rsc.orgescholarship.org By identifying the faster-reacting catalyst, the absolute configuration of the unknown alcohol can be deduced based on an established mnemonic. wpmucdn.com This technique has been successfully developed into an undergraduate laboratory experiment for determining the absolute configuration of secondary alcohols. rsc.orgescholarship.org

Methods for Absolute Configuration Assignment of this compound

Several robust methods are available for the unambiguous determination of the absolute configuration of chiral compounds. For this compound, these methods provide definitive proof of its stereochemistry.

X-ray Crystallography (Bijvoet Method)

X-ray crystallography is considered the gold standard for determining the absolute configuration of crystalline compounds. The Bijvoet method, which relies on the anomalous dispersion of X-rays by heavy atoms, allows for the non-empirical assignment of the absolute stereostructure. mdpi.comtcichemicals.comnumberanalytics.com

The crystal structure of (S)-(+)-1-(2-bromophenyl)ethanol has been determined, and the data is available in the Cambridge Structural Database (CCDC Number: 723493). nih.govnih.gov The presence of the bromine atom, a heavy atom, facilitates the use of the Bijvoet method to unambiguously determine the absolute configuration. mdpi.com The Flack parameter, which is close to zero for the correct enantiomer, was determined to be -0.004 (10), confirming the assigned (S) configuration of that particular crystal. nih.gov By extension, this confirms the structure of its (R)-enantiomer. The crystallographic data reveals an orthorhombic crystal system with two molecules in the asymmetric unit. nih.gov

Table 2: Crystal Data for (S)-(+)-1-(2-bromophenyl)ethanol

| Parameter | Value | Reference |

| Molecular Formula | C8H9BrO | nih.gov |

| Molecular Weight | 201.06 | nih.gov |

| Crystal System | Orthorhombic | nih.gov |

| Space Group | P212121 | researchgate.net |

| Unit Cell Dimensions | a = 7.3235 (6) Å, b = 11.9440 (11) Å, c = 19.3583 (18) Å | nih.gov |

| Flack Parameter | -0.004 (10) | nih.gov |

Advanced Mosher Method for Secondary Alcohols

The Mosher method is a widely used NMR-based technique for determining the absolute configuration of chiral secondary alcohols and amines. nih.govumn.edu The advanced Mosher method involves the preparation of diastereomeric esters using both enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). umn.edutcichemicals.com

By comparing the ¹H NMR chemical shifts of the two diastereomeric esters, a Δδ (δS - δR) value is calculated for the protons near the chiral center. nih.gov The sign of these Δδ values allows for the assignment of the absolute configuration based on a conformational model of the MTPA esters. umn.edu This method is highly reliable due to the self-reinforcing nature of analyzing multiple proton signals within the molecule. umn.edu While specific application data for this compound is not detailed in the provided search results, the method is broadly applicable to secondary alcohols of this type. nih.govtcichemicals.com

Chemical Correlation with Compounds of Known Absolute Configuration

Chemical correlation involves converting the compound of unknown configuration into a compound whose absolute configuration has been previously established, or vice versa, through a series of stereochemically well-defined reactions. tcichemicals.com This relative method relies on the known stereochemical outcome of the reactions used for the correlation. For instance, if this compound can be synthesized from or converted to a known (R)- or (S)-compound without affecting the stereocenter, its absolute configuration can be confidently assigned.

Competing Enantioselective Conversion (CEC) Method

The Competing Enantioselective Conversion (CEC) method is a modern technique for determining the absolute configuration of chiral alcohols. rsc.orgescholarship.org This method involves running two parallel reactions where the enantioenriched alcohol is acylated in the presence of each enantiomer of a chiral catalyst, typically homobenzotetramisole (HBTM). rsc.orgescholarship.org

The key principle is that one catalyst enantiomer will be a "matched" pair with the alcohol enantiomer, leading to a significantly faster reaction rate, while the other will be "mismatched" and react slower. wpmucdn.com By observing which reaction proceeds faster, often monitored by TLC or NMR, the absolute configuration of the alcohol can be assigned using a mnemonic: the faster-reacting HBTM enantiomer has the opposite configuration to the alcohol. escholarship.orgwpmucdn.com For example, if the (S)-HBTM catalyst leads to a faster reaction, the alcohol is assigned the (R)-configuration. wpmucdn.com This method has been shown to be reliable for a range of benzylic alcohols. escholarship.org

Applications of R 1 2 Bromophenyl Ethanol in Chemical Synthesis

As a Chiral Building Block in Pharmaceutical Synthesis

The demand for enantiomerically pure drugs has driven the development of synthetic routes utilizing chiral intermediates like (R)-1-(2-bromophenyl)ethanol. researchgate.net Such intermediates are essential for ensuring the efficacy and selectivity of active pharmaceutical ingredients (APIs) that target specific biological receptors or enzymes. this compound is identified commercially as an intermediate for pharmaceutical actives. knowde.com A patent has also been granted for (R)-1-(2-bromophenyl)-1-ethanol as an optically active haloalcohol, highlighting its significance in producing compounds of high enantiomeric purity. google.com

While research has identified ligands that exhibit a bias towards β-arrestin signaling at the β2-adrenergic receptor (β2AR), the direct use of this compound as a precursor is not explicitly detailed in the provided research. nih.gov However, its positional isomer, (R)-(-)-2-bromo-1-phenylethanol, which has the bromine atom on the ethanol (B145695) chain rather than the phenyl ring, is utilized as a chiral building block in the synthesis of β-arrestin-biased β2-adrenoceptor agonists. These biased agonists represent a novel class of ligands for seven-transmembrane receptors (7TMRs) that preferentially activate β-arrestin-dependent signaling pathways over G protein-dependent ones. nih.gov The structural features of these biased ligands often include a catecholamine core with an ethyl substitution on the alpha-carbon. nih.gov

R-Bambuterol is the R-enantiomer of bambuterol (B1223079), a prodrug of the β2-agonist terbutaline, and is noted for its bronchospasmolytic activity. wipo.intgoogle.com Similar to the synthesis of β-arrestin-biased agonists, the key chiral intermediate used for R-Bambuterol synthesis is the positional isomer, (R)-(-)-2-bromo-1-phenylethanol. The development of synthetic routes to produce the pure R-enantiomer of bambuterol is of therapeutic interest, as the S-isomer of many β2-agonists is often less potent or more toxic. google.com

This compound serves as a recognized chiral building block for various pharmaceuticals. knowde.com Its value lies in its ability to introduce a specific stereocenter into a target molecule, which is a critical step in the synthesis of many modern APIs. The general class of brominated phenyl ethanols is important in medicinal chemistry. For instance, the related compound (R)-1-(4-bromophenyl)ethanol is used to synthesize compounds with potential anticancer properties. Furthermore, another isomer, 2-bromo-1-(4-bromophenyl)ethanol, acts as a key intermediate for β-adrenoreceptor agonists such as denopamine (B1670247) and salmeterol. The utility of these related structures underscores the importance of the (R)-1-(halophenyl)ethanol scaffold in the synthesis of chiral APIs.

Intermediate in the Synthesis of R-Bambuterol

Synthesis of Chiral Ligands and Catalysts

Beyond pharmaceuticals, this compound is a precursor in the creation of specialized molecules used to control the stereochemical outcome of chemical reactions. These molecules, known as chiral ligands, are fundamental components of asymmetric catalysis.

This compound serves as a starting material for the synthesis of precursors to chiral C2-symmetric ligands. nih.gov C2-symmetry in a ligand is a highly desirable feature as it can simplify the analysis of catalytic cycles by reducing the number of possible diastereomeric transition states. d-nb.info A specific application involves the conversion of this compound into a chiral aniline, which is then used to construct C2-symmetric N-heterocyclic carbene (NHC) ligands. nih.gov These ligands create a well-defined chiral environment around a metal center, making them effective for asymmetric catalysis. nih.govacs.org

This compound is relevant to the field of asymmetric catalysis in two distinct ways: as a product of enantioselective synthesis and as a substrate for developing and evaluating catalytic methods.

As a synthetic target, it has been produced in high yield and enantiomeric excess through the asymmetric transfer hydrogenation of its corresponding ketone, 2'-bromoacetophenone (B1265738). rsc.org This reaction, utilizing a chiral Iridium complex as the catalyst, demonstrates an efficient method for obtaining the enantiopure alcohol. rsc.org

As a substrate, racemic (±)-1-(2-bromophenyl)ethanol is used to test the effectiveness of new catalytic systems. In one study, it was subjected to an oxidative kinetic resolution (OKR) using chiral Manganese(III) salen complexes. wiley.com This process selectively oxidizes one enantiomer (the S-enantiomer) at a much faster rate than the other, allowing for the recovery of the unreacted enantiomer (the R-enantiomer) with high enantiomeric purity. wiley.com The study found that a specific Mn(III) salen catalyst could resolve the racemic alcohol, resulting in this compound with 99% enantiomeric excess (ee). wiley.com

Research Findings on the Synthesis and Resolution of this compound

Properties of this compound

Derivatization to Chiral C2-Symmetric Ligands

Formation of Advanced Organic Intermediates

The bromine atom attached to the phenyl ring of this compound is generally unreactive toward direct nucleophilic attack under standard SN1 or SN2 conditions. The direct displacement of a halide from an aromatic ring is energetically unfavorable. Nucleophilic Aromatic Substitution (SNAr) reactions typically require the presence of strong electron-withdrawing groups (such as nitro groups) at the ortho or para positions relative to the leaving group to stabilize the negatively charged intermediate, known as a Meisenheimer complex. pressbooks.pubmasterorganicchemistry.comlibretexts.org Since this compound lacks such activating groups, it does not readily undergo SNAr reactions.

However, the bromine atom can be effectively substituted through the formation of an organometallic intermediate. A common and powerful strategy is the use of a bromine-lithium exchange reaction. cardiff.ac.uk This process involves treating the aryl bromide with a strong organolithium base, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), typically at low temperatures in an ethereal solvent like tetrahydrofuran (B95107) (THF). arkat-usa.org This reaction efficiently swaps the bromine atom for a lithium atom, generating a highly reactive ortho-lithiated aryl species. This new organolithium compound is a potent nucleophile and can be reacted with a wide range of electrophiles to achieve a formal nucleophilic substitution. This two-step sequence provides a versatile route to functionalize the aromatic ring, a transformation that is difficult to achieve directly. cardiff.ac.ukarkat-usa.org

Table 1: Bromine-Lithium Exchange and Subsequent Electrophilic Quench

| Step | Reagent Type | Specific Example | Purpose | Reference |

|---|---|---|---|---|

| 1: Metal-Halogen Exchange | Organolithium Base | n-Butyllithium (n-BuLi) | Replaces the bromine atom with lithium to form a highly nucleophilic aryl-lithium intermediate. | cardiff.ac.ukarkat-usa.org |

| 2: Electrophilic Quench | Carbonyl Compound | Dimethylformamide (DMF) | Introduces a formyl group (-CHO), leading to an aldehyde. | cardiff.ac.uk |

| Disulfide | Dimethyl disulfide (MeSSMe) | Introduces a methylthio group (-SMe). | cardiff.ac.uk | |

| Carbon Dioxide | CO₂ (gas or solid) | Introduces a carboxyl group (-COOH), leading to a carboxylic acid after workup. | arkat-usa.org |

The carbon-bromine bond in this compound is an excellent handle for transition metal-catalyzed cross-coupling reactions. Among these, the Suzuki-Miyaura coupling is one of the most powerful and widely used methods for forming carbon-carbon bonds. preprints.orglibretexts.org This reaction couples the aryl bromide with an organoboron compound, typically an arylboronic acid or one of its esters, in the presence of a palladium catalyst and a base. libretexts.orgscispace.com

The catalytic cycle generally involves three key steps:

Oxidative Addition : The palladium(0) catalyst inserts into the carbon-bromine bond of this compound, forming a palladium(II) intermediate. libretexts.org

Transmetalation : The organoboron reagent, activated by the base, transfers its organic group (e.g., an aryl group) to the palladium(II) center, displacing the halide. libretexts.org

Reductive Elimination : The two organic groups on the palladium center couple and are eliminated, forming the new biaryl product and regenerating the palladium(0) catalyst, which re-enters the catalytic cycle. libretexts.org

The reaction is valued for its mild conditions, functional group tolerance, and the commercial availability and low toxicity of the boronic acid reagents. libretexts.orgscispace.com

Table 2: Typical Components for Suzuki-Miyaura Coupling

| Component | Function | Examples | Reference |

|---|---|---|---|

| Aryl Halide | Electrophilic coupling partner | This compound | preprints.org |

| Organoboron Reagent | Nucleophilic coupling partner | Phenylboronic acid, 4-Methoxyphenylboronic acid | preprints.orgscispace.com |

| Palladium Catalyst | Catalyzes the C-C bond formation | Pd(PPh₃)₄, PdCl₂(dppf), XPhosPdG2 | preprints.orgnih.gov |

| Base | Activates the boronic acid for transmetalation | K₂CO₃, K₃PO₄, Na₂CO₃ | preprints.orgnih.gov |

| Solvent | Solubilizes reactants and facilitates the reaction | Toluene/Ethanol, 1,4-Dioxane, Dimethoxyethane (DME) | preprints.org |

A direct and significant application of the Suzuki-Miyaura coupling reaction on this compound is the synthesis of chiral 1,2-diarylethanols. These compounds are an important structural motif found in various biologically active molecules and serve as valuable synthetic intermediates. nih.govmdpi.com

By coupling this compound with a selected arylboronic acid, a new aryl group is introduced at the 2-position of the phenyl ring. This transformation directly converts the starting material into a (R)-1-(2'-substituted-[1,1'-biphenyl]-2-yl)ethanol derivative. The original stereocenter at the carbinol carbon is preserved throughout the reaction, yielding an enantiomerically enriched 1,2-diarylethanol product. The versatility of the Suzuki-Miyaura coupling allows for the introduction of a wide array of substituted and unsubstituted aryl and heteroaryl groups, providing access to a large library of chiral 1,2-diarylethanol derivatives from a single chiral precursor. rsc.org

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| (R)-1-(2'-substituted-[1,1'-biphenyl]-2-yl)ethanol |

| 1,2-diarylethanol |

| 1-chloro-2,4-dinitrobenzene |

| 4-Methoxyphenylboronic acid |

| n-butyllithium |

| Phenylboronic acid |

| tert-butyllithium |

| Dimethylformamide |

| Dimethyl disulfide |

Computational and Theoretical Studies on R 1 2 Bromophenyl Ethanol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. researchgate.netresearchgate.net It is particularly effective for predicting the properties of organic molecules. For (R)-1-(2-bromophenyl)ethanol, DFT calculations provide a detailed understanding of its geometry, orbital energies, and reactivity. researchgate.net

The first step in most DFT studies is the optimization of the molecule's geometry to find its most stable three-dimensional structure (the lowest energy conformation). rsc.org This process involves using a specific functional, such as B3LYP, and a basis set like 6-311G++(d,p) to calculate the forces on each atom and adjust their positions until a minimum energy is reached. researchgate.netekb.eg

Table 1: Predicted Optimized Geometrical Parameters for this compound (Representative Values) Note: These values are representative and can vary slightly based on the level of theory (functional and basis set) used.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C-Br | ~1.91 Å |

| C-O | ~1.43 Å | |

| O-H | ~0.97 Å | |

| Bond Angle | C-C-O | ~110.5° |

| C-O-H | ~108.9° |

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity and electronic properties. ekb.egajchem-a.com The HOMO is the orbital from which an electron is most easily donated (nucleophilic character), while the LUMO is the orbital that most readily accepts an electron (electrophilic character). ekb.egresearchgate.net

The energy of the HOMO (EHOMO) is related to the ionization potential, while the energy of the LUMO (ELUMO) is related to the electron affinity. iucr.org The energy gap (ΔE = ELUMO - EHOMO) is a crucial parameter indicating the molecule's kinetic stability and chemical reactivity. rsc.org A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. rsc.org For this compound, the HOMO is expected to be localized primarily on the electron-rich bromophenyl ring, while the LUMO may be distributed across the aromatic system.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Representative Values) Note: Values are typically calculated in Hartrees and converted to electron volts (eV).

| Parameter | Predicted Value (eV) |

|---|---|

| EHOMO | ~ -6.5 eV |

| ELUMO | ~ -0.5 eV |

From the HOMO and LUMO energies, several global chemical reactivity descriptors can be calculated to quantify the molecule's reactivity. researchgate.netresearchgate.net These descriptors are derived from conceptual DFT and help predict how the molecule will behave in a chemical reaction. ajchem-a.com

Electronegativity (χ): Measures the power of an atom or group of atoms to attract electrons.

Chemical Potential (μ): The negative of electronegativity (μ = -χ).

Global Hardness (η): Measures the resistance to change in electron distribution or charge transfer. Hard molecules have a large HOMO-LUMO gap. rsc.org

Global Softness (S): The reciprocal of global hardness (S = 1/η). Soft molecules are more polarizable and reactive.

Electrophilicity Index (ω): Measures the propensity of a species to accept electrons.

Table 3: Chemical Reactivity Descriptors and Their Formulas

| Descriptor | Formula |

|---|---|

| Electronegativity (χ) | χ = - (EHOMO + ELUMO) / 2 |

| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 |

| Global Hardness (η) | η = (ELUMO - EHOMO) / 2 |

| Global Softness (S) | S = 1 / (2η) |

These descriptors provide a quantitative framework to understand the relationship between the electronic structure and the chemical reactivity of this compound. researchgate.net

DFT calculations are widely used to predict spectroscopic data, which can then be compared with experimental results to confirm the molecular structure. researchgate.netacs.org

Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be computed from the optimized geometry. These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor to improve agreement with experimental spectra. rsc.org For this compound, characteristic vibrational modes would include the O-H stretch, aromatic C-H stretches, and the C-Br stretch.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly used within DFT to calculate NMR chemical shifts (¹H and ¹³C). researchgate.net These theoretical shifts are calculated relative to a standard (e.g., tetramethylsilane, TMS) and provide valuable information for structural elucidation by comparing them with experimental data. analis.com.my

Table 4: Predicted Spectroscopic Data for this compound

| Spectroscopy | Feature | Predicted Wavenumber/Shift |

|---|---|---|

| FT-IR | O-H stretch | ~3600 cm⁻¹ (unscaled) |

| Aromatic C-H stretch | ~3100-3000 cm⁻¹ (unscaled) | |

| C-Br stretch | ~650 cm⁻¹ (unscaled) | |

| ¹H-NMR | -OH proton | ~2.0-4.0 ppm |

| -CH(OH)- proton | ~4.8-5.2 ppm | |

| Aromatic protons | ~7.1-7.6 ppm | |

| ¹³C-NMR | -CH(OH)- carbon | ~70 ppm |

Investigation of Chemical Reactivity Descriptors (e.g., Electrophilicity, Hardness, Softness)

Molecular Dynamics Simulations

While DFT provides a static picture of the molecule at its minimum energy, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. acs.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing insight into conformational changes, solvent interactions, and binding processes.

For this compound, MD simulations could be used to:

Explore its conformational landscape in different solvents, showing how the solvent affects the preferred shapes of the molecule.

Simulate its interaction with a chiral stationary phase to understand the mechanisms of enantiomeric separation in chromatography.

Study its binding dynamics if it were to interact with a biological target like an enzyme or receptor, which is a key component of structure-based drug design. acs.org

These simulations provide a bridge between the static optimized structure and the dynamic behavior of the molecule in a realistic environment.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the structural properties of a series of compounds and their biological activity. oup.comjst.go.jp

If this compound were part of a library of related compounds tested for a specific biological effect (e.g., antibacterial or anticancer activity), a QSAR model could be developed. mdpi.comresearchgate.net The process involves:

Calculating a set of molecular descriptors for each compound in the series. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., connectivity indices), and quantum chemical descriptors from DFT (e.g., EHOMO, ELUMO, dipole moment). researchgate.net

Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical equation that correlates the descriptors with the observed biological activity. mdpi.com

Validating the model to ensure its predictive power.

Such a model could then be used to predict the activity of new, yet-to-be-synthesized derivatives, guiding synthetic efforts toward more potent compounds and saving experimental resources. mdpi.com

Q & A

Q. What are the common synthetic routes for producing (R)-1-(2-bromophenyl)ethanol with high enantiomeric purity?

The synthesis of this compound typically involves asymmetric reduction of the corresponding ketone precursor, 1-(2-bromophenyl)ethanone, using chiral catalysts or biocatalysts. For example, enantioselective reduction with enzymes like alcohol dehydrogenases or transition-metal catalysts (e.g., Ru-BINAP complexes) can achieve optical purity >97% ee . Alternative routes include Friedel-Crafts alkylation followed by bromination and subsequent reduction steps . Purification via column chromatography or recrystallization is critical to isolate the R-enantiomer .

Q. How is the enantiomeric excess (ee) of this compound determined experimentally?

Enantiomeric purity is commonly analyzed using gas chromatography (GC) with chiral stationary phases (e.g., β-cyclodextrin derivatives), which resolve the R- and S-enantiomers based on retention times . Nuclear magnetic resonance (NMR) with chiral shift reagents (e.g., Eu(hfc)₃) can also provide qualitative data. For absolute configuration confirmation, single-crystal X-ray diffraction is employed, as demonstrated in structural studies of closely related bromophenyl ethanol derivatives .

Advanced Research Questions

Q. What strategies optimize the enantioselective synthesis of this compound under green chemistry conditions?

Recent advances focus on biocatalytic methods using engineered alcohol dehydrogenases (ADHs) in aqueous or solvent-minimized systems. For instance, ADH from Lactobacillus brevis has shown high activity and selectivity for aryl-substituted ethanol derivatives . Solvent engineering with ionic liquids or deep eutectic solvents can enhance reaction rates and ee values while reducing environmental impact . Reaction parameters (pH, temperature, cofactor recycling) must be systematically optimized using design-of-experiments (DoE) approaches to maximize yield and sustainability .

Q. How does this compound serve as a chiral building block in pharmaceutical synthesis?

The compound is a key intermediate in synthesizing bioactive molecules. For example, it has been used in the preparation of oxacarbazepine analogs via Ullmann coupling or N-alkylation reactions . Its bromine substituent enables further functionalization (e.g., Suzuki-Miyaura cross-coupling) to introduce pharmacophoric groups, while the chiral center dictates stereoselective interactions in drug-target binding .

Q. How can researchers resolve contradictions in reported optical purity data for this compound?

Discrepancies in ee values (e.g., >95% vs. >97% ee) may arise from differences in catalytic systems, purification methods, or analytical conditions. To address this, researchers should:

- Validate GC methods with calibrated standards and replicate analyses .

- Compare results across multiple techniques (e.g., chiral HPLC, polarimetry) .

- Report detailed synthetic protocols, including catalyst loading, reaction time, and temperature .

Future Research Directions

Q. What are underexplored applications of this compound in materials science?

The compound’s aryl bromide moiety and chiral alcohol group make it a candidate for synthesizing chiral ligands in asymmetric catalysis (e.g., for C–C bond-forming reactions) . It could also serve as a monomer in designing enantiomerically enriched polymers with tailored optical or mechanical properties.

Q. What mechanistic insights are needed to improve the scalability of biocatalytic synthesis?

Studies should focus on:

- Enzyme-substrate binding dynamics using molecular docking or QM/MM simulations .

- Stability of ADHs under industrial conditions (e.g., high substrate concentrations, prolonged reactor use) .

- Integration with continuous-flow systems to enhance productivity .

Methodological Considerations

Q. What analytical challenges arise in characterizing this compound, and how are they addressed?

- Crystallization difficulties : The compound’s low melting point and hygroscopicity complicate single-crystal growth. Slow evaporation from non-polar solvents (e.g., hexane/ethyl acetate mixtures) at controlled humidity improves crystal quality .

- Spectroscopic overlap : Aromatic protons in NMR may exhibit complex splitting. High-field instruments (≥500 MHz) and 2D techniques (COSY, HSQC) aid in signal assignment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.